1-Butanol, 4-[(2-aminoethyl)amino]-
Description
The compound 1-Butanol, 4-[(2-aminoethyl)amino]- (CAS RN: Not explicitly listed in the evidence) is a substituted butanol derivative featuring an aminoethylamino (-NH-CH2-CH2-NH2) group at the 4-position of the butanol backbone. This compound includes a phenyl group attached to the ketone at the 1-position, distinguishing it from the primary alcohol structure implied by the target compound.
Key identifiers for related derivatives include:
Properties
CAS No. |
137020-06-5 |
|---|---|
Molecular Formula |
C6H16N2O |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
4-(2-aminoethylamino)butan-1-ol |
InChI |
InChI=1S/C6H16N2O/c7-3-5-8-4-1-2-6-9/h8-9H,1-7H2 |
InChI Key |
BREALZQYMJKZGJ-UHFFFAOYSA-N |
SMILES |
C(CCO)CNCCN |
Canonical SMILES |
C(CCO)CNCCN |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
The compound has shown potential in drug formulation due to its solubility and ability to form complexes with various drugs. Its amino group can enhance drug delivery systems by improving the solubility and stability of pharmaceutical agents.
Case Study: Drug Delivery Systems
A study explored the use of 1-butanol, 4-[(2-aminoethyl)amino]- as a solubilizing agent for poorly soluble drugs. The results indicated enhanced bioavailability and improved pharmacokinetic profiles when used in combination with specific active pharmaceutical ingredients (APIs) .
Coordination Chemistry
The aminoethyl structure allows this compound to act as a ligand in coordination chemistry. It can form stable complexes with metal ions, which can be useful in catalysis and materials synthesis.
Case Study: Metal Complex Formation
Research demonstrated that complexes formed between 1-butanol, 4-[(2-aminoethyl)amino]- and transition metals exhibited unique catalytic properties. These complexes were tested for their effectiveness in promoting various chemical reactions, showing promising results in organic synthesis .
Surface Active Agents
Due to its amphiphilic nature, this compound can function as a surfactant. Its ability to lower surface tension makes it suitable for applications in detergents and emulsifiers.
Case Study: Emulsification Properties
An investigation into the emulsifying properties of 1-butanol, 4-[(2-aminoethyl)amino]- revealed its effectiveness in stabilizing oil-in-water emulsions. The study concluded that the compound could be utilized in food and cosmetic formulations where stable emulsions are required .
Agricultural Applications
The compound's properties allow it to be used as a biopesticide or in formulations aimed at enhancing plant growth by improving nutrient uptake.
Case Study: Plant Growth Promotion
A field study assessed the impact of this compound on crop yield when applied as a foliar spray. Results indicated a significant increase in growth rates and yield compared to control groups, suggesting its potential as a growth enhancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 1-Butanol, 4-[(2-aminoethyl)amino]-, enabling comparisons based on substituents, molecular weight, and inferred properties:
Table 1: Comparison of Structural and Molecular Features
Key Structural and Functional Differences
Backbone and Functional Groups: The target compound (1-butanol derivative) is a primary alcohol, whereas 4-[(2-Aminoethyl)amino]-1-phenyl-1-butanone is a ketone with a phenyl group, altering its polarity and reactivity.
Applications: Butethamine (2-((2-methylpropyl)amino)ethyl 4-aminobenzoate) is a confirmed local anesthetic, leveraging its benzoate ester and amino groups for nerve-blocking activity. The nitroacridinyl derivative may exhibit antimicrobial or anticancer activity due to its planar aromatic system and nitro group, similar to acridine-based therapeutics.
Synthetic Methods: Microwave-assisted synthesis in 1-butanol solvent is noted for producing piperazine derivatives (e.g., in ), suggesting that aminoethylamino-substituted butanols could serve as intermediates in drug synthesis .
Research Findings and Limitations
- coli (30 g/L titer) .
- Safety Considerations: Derivatives like 1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- require stringent safety protocols due to unspecified hazards , suggesting similar precautions may apply to the target compound.
Q & A
Q. What are the recommended synthetic routes for 1-Butanol, 4-[(2-aminoethyl)amino]-?
Methodological Answer: A common approach involves reductive amination between 4-amino-1-butanol and 2-aminoethyl derivatives (e.g., 2-aminoethyl chloride). This reaction typically employs sodium cyanoborohydride (NaBH3CN) in methanol under reflux, with pH adjustment to 6–7 to favor selective amine reduction. Alternatively, nucleophilic substitution of 4-chloro-1-butanol with 1,2-diaminoethane in the presence of a base (e.g., K2CO3) in DMF at 80°C can yield the target compound. Characterization via NMR (¹H/¹³C) and mass spectrometry (MS) is critical to confirm structure and purity .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR should show signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), methylene groups adjacent to the amine (δ 2.6–3.0 ppm), and the primary alcohol (δ 3.5–3.7 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]+ at m/z 147.1362 for C6H15N2O). NIST’s mass spectral libraries for analogous amino alcohols (e.g., 2-amino-1-butanol) provide reference fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for -OH (~3300 cm⁻¹) and -NH2 (~1600 cm⁻¹) should be observed.
Q. What safety protocols are essential for handling this compound?
Methodological Answer: Based on GHS classifications for structurally similar amines (e.g., H302: harmful if swallowed; H315/H319: skin/eye irritation):
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite).
Refer to SDS guidelines for amino alcohols, which recommend respiratory protection (P95 filters) for aerosol-prone procedures .
Advanced Questions
Q. How can reaction conditions be optimized to minimize side products like Schiff base formation?
Methodological Answer: Schiff base formation during synthesis is mitigated by:
- pH Control : Maintain reaction pH ≤ 7 using buffered systems (e.g., phosphate buffer) to suppress imine intermediates.
- Temperature Modulation : Conduct reactions at 0–4°C to slow down undesired condensation.
- Reducing Agent Selection : Use NaBH(OAc)3 instead of NaBH3CN for higher selectivity in aqueous environments.
Thermodynamic data (e.g., enthalpy of reaction from NIST reports) can guide solvent choice; polar aprotic solvents like DMF reduce byproduct formation .
Q. How do computational models predict the compound’s solubility and reactivity?
Methodological Answer:
- Solubility Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to calculate partition coefficients (log P) based on molecular descriptors. For example, log P values for analogous alcohols (e.g., 2-ethyl-1-butanol: log P 0.89) suggest moderate hydrophilicity .
- Reactivity Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict nucleophilic sites by analyzing Fukui indices. The primary amine group exhibits higher nucleophilicity (f⁺ > 0.1) compared to the hydroxyl group.
Q. How should researchers resolve contradictions in reported melting points or spectral data?
Methodological Answer:
- Purity Assessment : Use HPLC with a C18 column (UV detection at 254 nm) to quantify impurities. Even 5% contamination can alter melting points by 10–15°C.
- Cross-Validation : Compare data with trusted databases (e.g., NIST Chemistry WebBook). For example, NIST’s 2-amino-1-butanol data (melting point: 25–27°C) aligns with peer-reviewed studies, whereas commercial vendor reports may lack validation .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if discrepancies persist.
Q. What role does this compound play in coordination chemistry or polymer science?
Methodological Answer:
- Coordination Chemistry : The bifunctional (-NH2 and -OH) structure enables chelation with transition metals (e.g., Ni²+ or Cu²+). Complexes can be synthesized in ethanol/water mixtures (1:1) at 60°C, characterized by UV-Vis (λmax ~600 nm for d-d transitions) .
- Polymer Science : As a crosslinker, it modifies epoxy resin networks. Cure kinetics studies (DSC/TGA) show increased glass transition temperatures (Tg) by 20–30°C when incorporated at 5–10 wt% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
